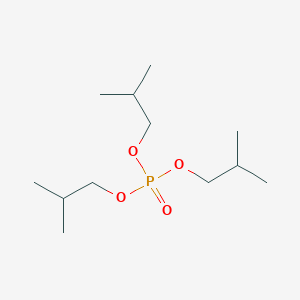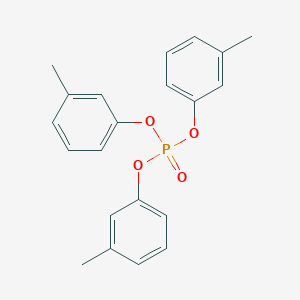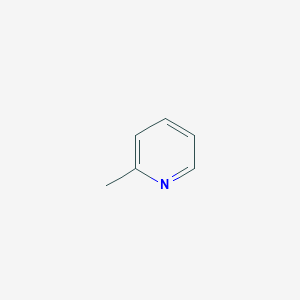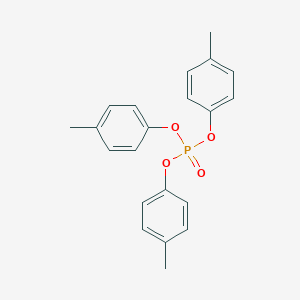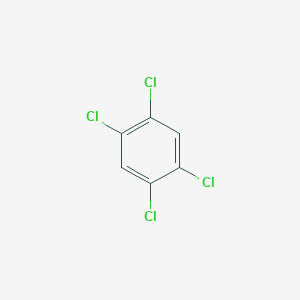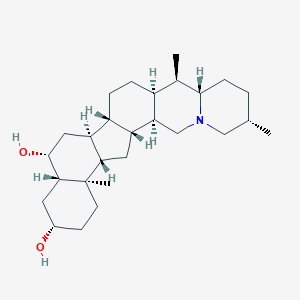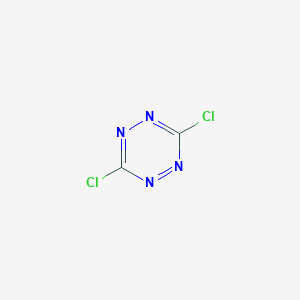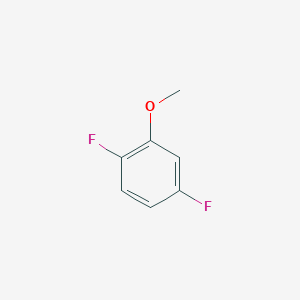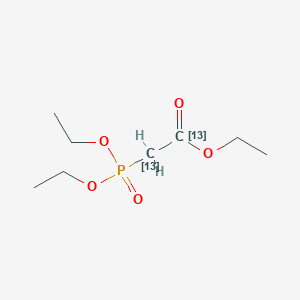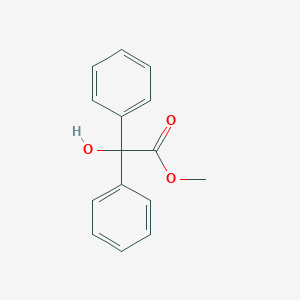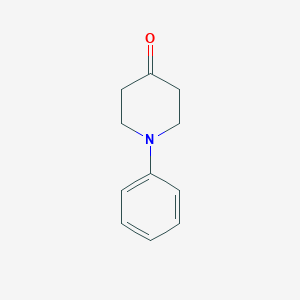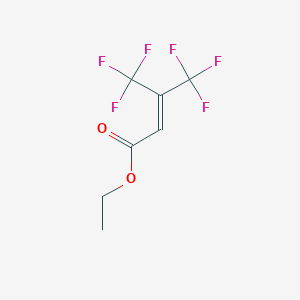
6-クロロ-4-フェニルキナゾリン
説明
6-Chloro-4-phenylquinazoline (6-Cl-4-PQ) is a synthetic quinazoline derivative that has been studied extensively for its potential applications in various scientific fields. 6-Cl-4-PQ is a highly stable and non-toxic compound that has been used in numerous research studies to study its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
鎮痛および抗炎症用途
6-クロロ-4-フェニルキナゾリン: は、鎮痛剤および抗炎症剤としての可能性について研究されています。 研究によると、6-クロロ-2-フェニルキナゾリンなどのキナゾリン誘導体は、酢酸誘発性腹膜炎で有意な阻害を示し、炎症と痛みを軽減する効果があることを示しています .
降圧活性
キナゾリン誘導体は、降圧作用を有することが知られています。 6-クロロ-4-フェニルキナゾリンの構造的特徴は、類似の化合物で行われた構造活性相関研究を活用して、新しい降圧薬を開発するために探求することができます .
抗菌活性
キナゾリン誘導体の抗菌特性により、新しい抗生物質を開発するための候補となっています。 6-クロロ-4-フェニルキナゾリンとコア構造を共有する置換キナゾリノンは、さまざまな細菌株に対して試験されており、特に黄色ブドウ球菌などのグラム陽性菌に対して有望な結果を示しています .
抗癌活性
キナゾリン化合物は、抗癌活性について調査されています。 6-クロロ-4-フェニルキナゾリンにあるクロロ基の存在は、癌細胞株に対する潜在的な抗増殖効果を持つ化合物の合成において重要となる可能性があります .
抗痙攣効果
キナゾリン誘導体に関する研究は、6-クロロ-4-フェニルキナゾリンのような化合物が抗痙攣効果について研究されている神経学の分野にも広がっています。 この用途は、特にてんかんなどの病状の治療に関連しています .
抗ウイルスおよび抗結核活性
キナゾリンの幅広い生物活性には、抗ウイルスおよび抗結核効果が含まれます。6-クロロ-4-フェニルキナゾリンは、これらの分野における新しい治療法の緊急の必要性から、ウイルス感染症や結核を治療するための新しい薬剤の設計における重要な足場となる可能性があります .
将来の方向性
作用機序
Target of Action
6-Chloro-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
It has been observed that a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that 6-Chloro-4-phenylquinazoline may interact with its targets to inhibit certain biological processes, potentially contributing to its analgesic and anti-inflammatory effects.
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit the Ras-Rac/Cdc42-PAK pathway, which plays pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .
Result of Action
Given the observed inhibition in acetic acid peritonitis , it can be inferred that the compound may have anti-inflammatory effects at the cellular level.
Action Environment
One study has reported a solvent-free synthesis of quinazoline derivatives using wet zinc ferrite as a catalyst under open air atmosphere , suggesting that the synthesis and stability of such compounds can be influenced by environmental conditions.
生化学分析
Biochemical Properties
6-Chloro-4-phenylquinazoline, like other quinazolines, interacts with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives have shown α-glucosidase inhibitory activity
Cellular Effects
Quinazolines have been found to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown significant antitumor activity in animal models .
特性
IUPAC Name |
6-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBMNDBLYNSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding 2-substituted 6-chloro-4-phenylquinazoline derivatives?
A: The primary research focus centers on synthesizing and investigating the central nervous system (CNS) depressant activity of 2-substituted 6-chloro-4-phenylquinazoline derivatives. [] Researchers are particularly interested in exploring different synthetic pathways to produce these compounds efficiently. [, ] This suggests a potential for developing novel therapeutics targeting the CNS.
Q2: Can you provide an example of a specific structure-activity relationship observed in these studies?
A: While the provided abstracts lack detailed structure-activity relationship (SAR) data, one study mentions the synthesis and evaluation of various 2-aryl-6-chloro-4-phenylquinazolines for their CNS depressant activity. [] This implies that modifications at the 2-position of the quinazoline ring, specifically introducing different aryl groups, influence the compound's interaction with its biological target and its overall pharmacological effect.
Q3: Are there any insights into the potential environmental impact of 6-chloro-4-phenylquinazoline derivatives?
A3: Unfortunately, the provided research abstracts do not offer any information regarding the environmental impact or degradation of 6-chloro-4-phenylquinazoline derivatives. Further research is needed to assess potential ecotoxicological effects and develop strategies for responsible waste management related to these compounds.
Q4: Beyond CNS depressant activity, are there other potential applications being explored for these compounds?
A: One study investigates the photochemical properties of 7-chloro-1,4-benzodiazepines in correlation with their phototoxicity. [] While not directly focused on 6-chloro-4-phenylquinazolines, this research highlights the importance of understanding the photochemical behavior of similar halogenated heterocyclic compounds, which could be relevant for exploring potential applications beyond CNS-related activities. For instance, understanding photochemical properties could be relevant for developing photodynamic therapies or exploring the compounds' behavior in different environmental conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



